Ethyl (S)-isoxazolidine-3-carboxylate hcl
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Overview
Description
Ethyl (S)-isoxazolidine-3-carboxylate hydrochloride is a chemical compound that belongs to the class of isoxazolidines Isoxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-isoxazolidine-3-carboxylate hydrochloride typically involves the cycloaddition reaction between an alkene and a nitrone. One common method is the 1,3-dipolar cycloaddition of ethyl acrylate with a nitrone derived from an aldehyde and a hydroxylamine. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under mild conditions.
Industrial Production Methods
Industrial production of Ethyl (S)-isoxazolidine-3-carboxylate hydrochloride may involve large-scale cycloaddition reactions using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl (S)-isoxazolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amines
Substitution: Various substituted isoxazolidines
Scientific Research Applications
Ethyl (S)-isoxazolidine-3-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (S)-isoxazolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The exact pathways and molecular targets can vary based on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- Ethyl isoxazolidine-3-carboxylate
- Methyl isoxazolidine-3-carboxylate
- Propyl isoxazolidine-3-carboxylate
Uniqueness
Ethyl (S)-isoxazolidine-3-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in certain synthetic and medicinal applications where these properties are advantageous.
Properties
Molecular Formula |
C6H12ClNO3 |
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Molecular Weight |
181.62 g/mol |
IUPAC Name |
ethyl (3S)-1,2-oxazolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c1-2-9-6(8)5-3-4-10-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1 |
InChI Key |
NZMVPYSBHJQJMX-JEDNCBNOSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCON1.Cl |
Canonical SMILES |
CCOC(=O)C1CCON1.Cl |
Origin of Product |
United States |
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